molecular formula C5H4ClF2N3O B8336263 2-Amino-4-chloro-6-difluoromethoxy-pyrimidine

2-Amino-4-chloro-6-difluoromethoxy-pyrimidine

Cat. No. B8336263
M. Wt: 195.55 g/mol
InChI Key: HTSKOSDDIABZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04545811

Procedure details

A suspension of 16.4 g of 2-amino-4,6-dichloropyrimidine in 100 ml of 40% sodium hydroxide solution is stirred at a temperature of 95°-100° C. for 1 hour. 200 ml of dioxane are added, and 20 g of gaseous difluorochloromethane are passed in at a temperature of 70°-75° C. in the course of 1 hour. The organic phase is separated off and concentrated to about 1/5 of its volume, the residue is poured into water and the solid precipitate is separated off to give 6 g of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine of melting point 118°-119° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[O:10]1CCOCC1.[F:16][CH:17]([F:19])Cl>[OH-].[Na+]>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:10][CH:17]([F:19])[F:16])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC(Cl)F

Conditions

Stirring
Type
CUSTOM
Details
is stirred at a temperature of 95°-100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are passed in at a temperature of 70°-75° C. in the course of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 1/5 of its volume
ADDITION
Type
ADDITION
Details
the residue is poured into water
CUSTOM
Type
CUSTOM
Details
the solid precipitate is separated off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)Cl)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.